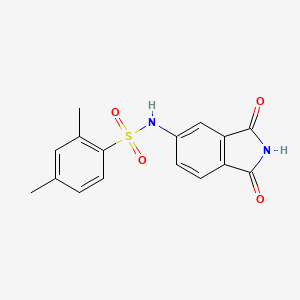
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Description
The compound “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide” belongs to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1H-isoindole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoindole ring, possibly through a condensation reaction or a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole ring and the sulfonamide group. The isoindole ring is a bicyclic structure that includes a five-membered ring fused to a benzene ring . The sulfonamide group consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom .Chemical Reactions Analysis
As an isoindole, this compound could potentially undergo electrophilic substitution reactions at the benzene ring . The sulfonamide group could also participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water . The aromatic isoindole ring could contribute to its stability and possibly its color .Future Directions
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9-3-6-14(10(2)7-9)23(21,22)18-11-4-5-12-13(8-11)16(20)17-15(12)19/h3-8,18H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRLUGFVREISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3593206.png)
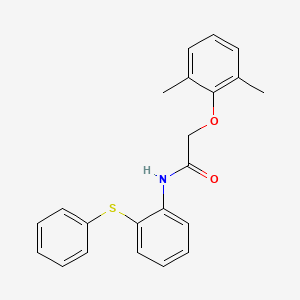
![N-benzyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3593216.png)
![4-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3593221.png)
![ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}benzoate](/img/structure/B3593223.png)
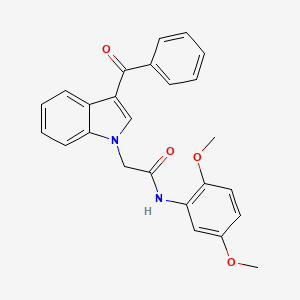

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3593242.png)

![2-(4-METHOXYPHENYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B3593267.png)
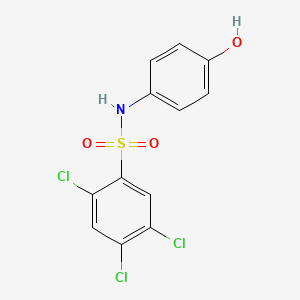
![4-[(2-chloro-4-nitrophenyl)thio]benzyl 2-pyrazinecarboxylate](/img/structure/B3593293.png)
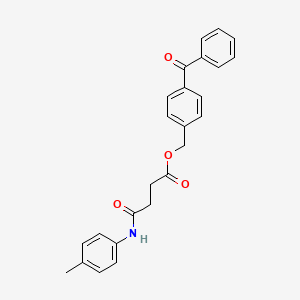
![N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE](/img/structure/B3593318.png)
